Iodocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Demethylation of Aryl Methyl Ethers

Scientific Field: Organic Chemistry

Application Summary: Iodocyclohexane is used as a reagent in the demethylation of aryl methyl ethers in DMF under reflux condition

Enhancing Antioxidant Activity of Lignin

Scientific Field: Biochemistry

Application Summary: A mild iodocyclohexane demethylation method has been proposed for highly enhancing the antioxidant activity of lignin.

Methods of Application: The method involves treating lignin with iodocyclohexane.

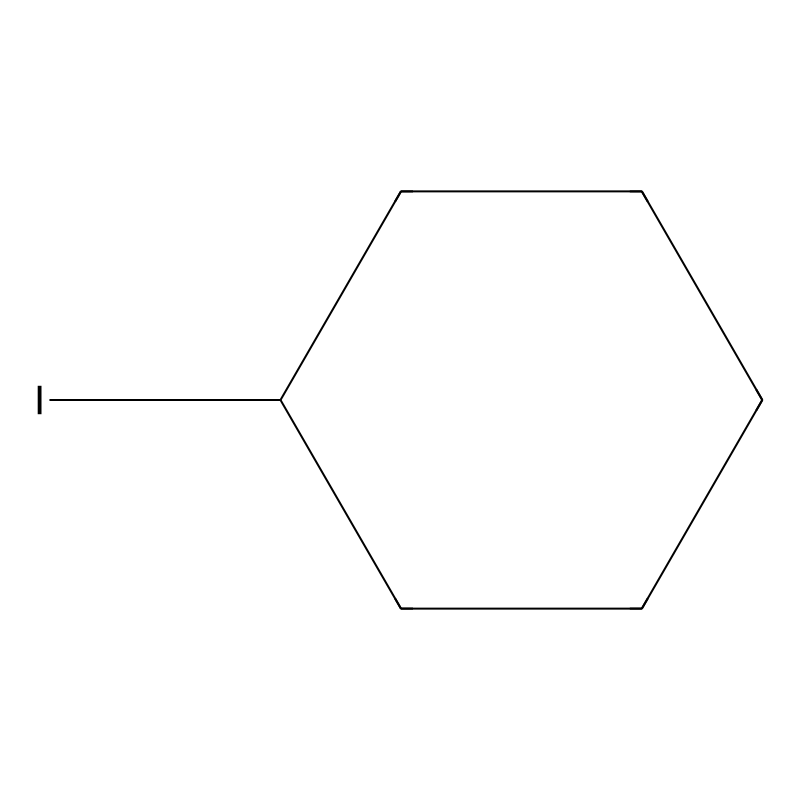

Iodocyclohexane is an organoiodine compound with the chemical formula C₆H₁₁I. It appears as a colorless to slightly reddish-yellow liquid and is soluble in organic solvents such as ethanol, ether, and acetone. This compound is primarily characterized by its iodine atom, which significantly influences its chemical reactivity and biological properties .

- Demethylation: It has been utilized as a reagent for the demethylation of aryl methyl ethers, particularly in dimethylformamide under reflux conditions .

- Hydrogen Iodide Addition: The compound can be synthesized through the addition of hydrogen iodide to cyclohexene, resulting in the formation of iodocyclohexane from a double bond .

- Reactions with Alcohols: It can also be produced from cyclohexanol via reactions with phosphorus and iodine or hydrogen iodide .

Iodocyclohexane exhibits notable biological activities, particularly in the context of enhancing antioxidant properties. Recent studies have shown that it can effectively demethylate lignin, thereby increasing its antioxidant activity, which has implications for biorefining processes and material science .

Several methods are employed to synthesize iodocyclohexane:

- Addition of Hydrogen Iodide: Cyclohexene reacts with hydrogen iodide to form iodocyclohexane.

- Phosphorus and Iodine Reaction: Cyclohexanol can react with phosphorus and iodine to yield iodocyclohexane.

- Hydrogen Iodide with Alcohols: This method involves reacting cyclohexanol or chlorocyclohexane with hydrogen iodide .

Iodocyclohexane finds various applications in organic chemistry:

- Reagent in Organic Synthesis: It serves as a reagent for demethylation processes.

- Precursor for Iodinated Compounds: It is commonly used as a starting material for synthesizing other iodinated compounds.

- Solvent: The compound is also utilized as a solvent in various organic reactions due to its solubility properties .

Research involving iodocyclohexane has focused on its role in electron transfer mechanisms and its effectiveness as a reagent in various organic transformations. Its ability to enhance the antioxidant capacity of lignin through selective demethylation has been particularly noted, establishing its relevance in both industrial and academic research contexts .

Iodocyclohexane shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Cyclohexane | C₆H₁₂ | A saturated hydrocarbon without iodine. |

| Iodoform | CHI₃ | A triiodinated compound used as an antiseptic. |

| 1-Iodobutane | C₄H₉I | A linear alkyl iodide with different reactivity. |

| 2-Iodohexane | C₆H₁₃I | Another alkyl iodide that can undergo similar reactions. |

| Bromocyclohexane | C₆H₉Br | A brominated analog that may exhibit different reactivity patterns. |

Uniqueness of Iodocyclohexane

What distinguishes iodocyclohexane from these similar compounds is its specific structural arrangement and the presence of the iodine atom on a cycloalkane framework, which confers unique reactivity patterns, particularly in demethylation reactions and interactions with various substrates in organic synthesis.

Systematic Nomenclature and Structural Features

Iodocyclohexane is systematically named 1-iodocyclohexane, reflecting the iodine’s position on the six-membered cyclohexane ring. The molecule adopts a chair conformation, with the bulky iodine atom typically occupying an equatorial position to minimize steric strain. Its molecular formula, C₆H₁₁I, corresponds to a molecular weight of 210.06 g/mol.

Key Identifiers and Synonyms

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 626-62-0 | |

| IUPAC Name | Iodocyclohexane | |

| Synonyms | Cyclohexyl iodide, 1-Iodocyclohexane | |

| SMILES | IC1CCCCC1 | |

| InChIKey | FUCOMWZKWIEKRK-UHFFFAOYSA-N |

Physical and Spectral Properties

Iodocyclohexane is a colorless to pale yellow liquid with a density of 1.620–1.624 g/mL at 25°C. Its boiling point ranges from 72–81°C under reduced pressure (20 mmHg), while its refractive index is 1.547–1.549. The compound is insoluble in water but dissolves readily in organic solvents like ethanol, ether, and acetone.

Historical Synthesis and Discovery

Early Synthetic Routes

Iodocyclohexane was first synthesized through hydrogen iodide (HI) addition to cyclohexene, a method that remains widely used. Alternative routes include:

- Reaction of cyclohexane with iodoform (CHI₃) in the presence of sodium hydroxide (NaOH), yielding iodocyclohexane via a radical mechanism.

- Direct iodination of cyclohexane using phosphoric acid (H₃PO₄) and potassium iodide (KI), producing iodocyclohexane in high yields (>88%).

Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| HI addition to cyclohexene | HI, H₂O₂, RT, 3 hrs | 85–90 | |

| Cyclohexane + iodoform | CHI₃, NaOH, 48 hrs stirring, RT | 57–90 | |

| Direct iodination | H₃PO₄, KI, 80°C, 3 hrs | 88–90 |

The radical pathway involving iodoform and NaOH is notable for its scalability and simplicity, though prolonged stirring (48 hours) is required.

Historical Context and Development

Iodocyclohexane’s discovery predates modern synthetic techniques, with early studies focusing on its role in alkylating agents. The compound gained prominence in the mid-20th century as a precursor for aromatic cyclohexylation, particularly in photochemical reactions.

Significance in Organic Chemistry Research

Role in Alkylation and Nucleophilic Substitution

Iodocyclohexane serves as a primary alkylating agent due to the iodine’s leaving-group ability. It reacts with nucleophiles (e.g., Grignard reagents, amines) to form cyclohexyl derivatives, enabling access to complex structures. For example:

- Photochemical aromatic cyclohexylation: Under UV light, iodocyclohexane generates cationic cyclohexyl species, which react with aromatic substrates to form cyclohexylated products.

- Demethylation of aryl methyl ethers: In dimethylformamide (DMF) under reflux, iodocyclohexane facilitates the removal of methyl groups from phenolic ethers, a key step in synthesizing biologically active compounds.

Applications in Coumarin Synthesis

Iodocyclohexane has beenemployed in demethylative cyclization of β,β-diaryl acrylates to produce 4-arylcoumarins, a scaffold with anti-inflammatory and antioxidant properties. This method leverages iodocyclohexane’s ability to abstract methyl groups, enabling ring closure under mild conditions.

Photoredox and Radical Chemistry

The compound’s iodine atom participates in single-electron transfer (SET) processes, making it valuable in photoredox catalysis. For instance:

- UV-mediated coupling reactions: Iodocyclohexane undergoes homolytic cleavage to generate cyclohexyl radicals, which abstract hydrogen atoms or add to unsaturated bonds.

- Synthesis of cyclohexadienes: Photolysis of iodocyclohexene derivatives in methanol yields cyclohexadienes through radical pathways, as demonstrated in the synthesis of 1-cyclohex-1,2-dien-1-ylbenzene.

Molecular Geometry and Conformational Analysis

Iodocyclohexane adopts the characteristic cyclohexane chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [6] [7]. The cyclohexane framework maintains its preferred chair geometry with carbon-carbon bond angles of approximately 111 degrees, effectively eliminating angle strain while minimizing torsional interactions [7].

The iodine substituent can occupy two distinct positions relative to the cyclohexane ring: axial and equatorial orientations [4] [8]. In the axial conformation, the iodine atom is positioned perpendicular to the mean plane of the cyclohexane ring, while in the equatorial conformation, the iodine atom extends approximately parallel to this plane [7] [9]. These two conformations exist in dynamic equilibrium through rapid ring-flipping processes characteristic of cyclohexane systems [10] [9].

Experimental studies utilizing velocity map imaging and photodissociation dynamics have revealed that the conformational population distribution favors the equatorial conformer [4] [8]. Approximately 75 percent of iodocyclohexane molecules exist in the equatorial conformation, while 25 percent adopt the axial arrangement at room temperature [4] [8]. This distribution reflects the energetic preference for the equatorial position, which experiences reduced steric interactions compared to the axial orientation [10] [9].

The conformational preferences of iodocyclohexane have been directly observed through photodissociation studies that can distinguish between the two conformers [4] [11]. The axial conformer exhibits a kinetic energy release that is 6.0 ± 0.8 kilocalories per mole higher than the equatorial conformer upon carbon-iodine bond fission [4] [8]. This difference provides compelling evidence for the distinct energetic environments of the two conformational states [11] [8].

Table 1: Conformational Properties of Iodocyclohexane

| Conformer | Population (%) | Kinetic Energy Release | Photodissociation Velocity (m/s) |

|---|---|---|---|

| Axial Iodocyclohexane | ~25 | 6.0 ± 0.8 kcal/mol higher | 522 ± 17 |

| Equatorial Iodocyclohexane | ~75 | Reference | 336 ± 11 |

Electronic Properties of the Carbon-Iodine Bond

The carbon-iodine bond in iodocyclohexane represents the weakest of all carbon-halogen bonds, with a bond dissociation energy of 57.6 kilocalories per mole [12]. This low bond strength arises from the large atomic radius of iodine and the resulting poor orbital overlap with the carbon atom [13] [12]. The carbon-iodine bond length is estimated to be approximately 2.1 to 2.2 angstroms, making it significantly longer than carbon-chlorine or carbon-bromine bonds [14] [15].

The electronegativity difference between carbon and iodine creates a polar covalent bond with partial positive charge residing on the carbon atom and partial negative charge on the iodine atom [16] [12]. This polarity contributes to the dipole moment of iodocyclohexane, which has been measured at 2.00 Debye units [3] [17]. The bond polarity also influences the spectroscopic properties and chemical reactivity of the compound [18] [19].

Electronic structure calculations indicate that the carbon-iodine bond arises primarily from the overlap of carbon sp³ hybrid orbitals with iodine p orbitals [11] [8]. The transition from the ground electronic state to the excited A-band state involves promotion of a non-bonding p electron on iodine to an antibonding sigma-star molecular orbital localized on the carbon-iodine bond [11] [8]. This electronic transition forms the basis for the characteristic ultraviolet absorption properties of iodocyclohexane [4] [5].

The heavy atom effect of iodine significantly influences the electronic environment around the carbon atom directly bonded to iodine [18]. This effect manifests in nuclear magnetic resonance spectroscopy as an upfield shift of the carbon-13 signal for the carbon bearing the iodine substituent [18] [19]. The heavy atom effect arises from the abundant electrons in iodine's p and d orbitals, which provide additional shielding for nearby nuclei [18].

Table 2: Electronic Properties of the Carbon-Iodine Bond

| Property | Value | Reference |

|---|---|---|

| Bond Dissociation Energy | 57.6 kcal/mol | [12] |

| Bond Length | ca. 2.1-2.2 Å | [14] [11] |

| Dipole Moment | 2.00 D | [3] [17] |

| Electronegativity Difference | 0.3 | [16] |

| Bond Polarity | C⁺-I⁻ | [12] |

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Iodocyclohexane exhibits characteristic nuclear magnetic resonance signatures that reflect both the conformational dynamics and the electronic influence of the iodine substituent [20] [19]. In proton nuclear magnetic resonance spectroscopy, the hydrogen atom directly attached to the carbon bearing iodine appears as a deshielded signal in the range of 4.0 to 4.5 parts per million [16] [20]. This downfield shift results from the electron-withdrawing effect of the iodine atom, which reduces the electron density around the adjacent hydrogen [16] [21].

The carbon-13 nuclear magnetic resonance spectrum of iodocyclohexane demonstrates the pronounced heavy atom effect characteristic of iodine-containing compounds [18] [19]. The carbon atom directly bonded to iodine resonates in the unusual range of 0 to 40 parts per million, representing a significant upfield shift compared to typical alkyl carbons [18] [19]. This upfield displacement occurs because the abundant electrons in iodine's p and d orbitals provide additional magnetic shielding for the carbon nucleus [18].

The remaining cyclohexane carbon atoms in iodocyclohexane exhibit chemical shifts consistent with typical saturated aliphatic carbons, appearing in the range of 16 to 35 parts per million [20] [19]. The multiplicities and coupling patterns in both proton and carbon-13 spectra reflect the chair conformation of the cyclohexane ring and the rapid equilibrium between axial and equatorial conformers [22] [23].

Infrared Spectroscopy

The infrared spectrum of iodocyclohexane contains absorption bands characteristic of both the cyclohexane framework and the carbon-iodine bond [24] [25]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region between 2800 and 3000 wavenumbers, consistent with the saturated nature of the cyclohexane ring [24] [25] [26].

The carbon-iodine stretching frequency occurs at a lower wavenumber compared to other carbon-halogen bonds, reflecting the weaker bond strength and larger reduced mass of the carbon-iodine system [25] [26]. This heavy atom effect results in characteristic absorption patterns that can be used to identify iodine-containing organic compounds [25] [26].

Additional absorption bands in the fingerprint region below 1500 wavenumbers arise from carbon-carbon stretching and bending modes of the cyclohexane ring [24] [25]. These bands provide structural information about the cyclic framework and can be used to confirm the cyclohexane structure [27] [26].

Ultraviolet-Visible Spectroscopy

Iodocyclohexane exhibits a characteristic broad absorption band in the ultraviolet region between 230 and 305 nanometers, known as the A-band [4] [5] [11]. This absorption arises primarily from an electronic transition involving promotion of a non-bonding electron on iodine to an antibonding sigma-star orbital of the carbon-iodine bond [11] [8]. The transition is designated as n→σ* and represents the dominant photophysical process in the ultraviolet region [4] [11].

The A-band absorption maximum occurs at approximately 275 nanometers, with the exact position depending on solvent effects and temperature [5] [28]. The absorption coefficient and band shape provide information about the electronic structure and can be used to study photodissociation dynamics [4] [11]. The ultraviolet absorption properties of iodocyclohexane have been extensively studied using velocity map imaging techniques to understand conformer-specific photochemistry [4] [11].

At shorter wavelengths around 195 nanometers, a much stronger π→π* transition can be observed, although this region is less commonly studied due to experimental challenges [29]. The relative intensities and positions of these electronic transitions provide fundamental information about the molecular orbital structure of iodocyclohexane [11] [8].

Table 3: Spectroscopic Data Summary

| Technique | Value/Range | Characteristic Features | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 4.0-4.5 ppm (CHI) | Deshielded by iodine | [16] [20] |

| ¹³C Nuclear Magnetic Resonance | 0-40 ppm (CI) | Heavy atom upfield shift | [18] [19] |

| Infrared | 2800-3000 cm⁻¹ | Carbon-hydrogen stretching | [24] [25] |

| Infrared | Lower than carbon-chlorine | Carbon-iodine stretching | [25] [26] |

| Ultraviolet-Visible | 230-305 nm | A-band n→σ* transition | [4] [5] [11] |

| Mass Spectrometry | m/z 83 base peak | Loss of iodine atom | [30] [31] |

Hydroiodination of Cyclohexene

The hydroiodination of cyclohexene represents one of the most direct and efficient methodologies for the synthesis of iodocyclohexane. This approach capitalizes on the electrophilic addition of hydrogen iodide across the carbon-carbon double bond of cyclohexene, following Markovnikov's rule to produce the thermodynamically favored product.

Hydrogen Iodide Addition Mechanisms

The mechanism of hydrogen iodide addition to cyclohexene proceeds via a classical electrophilic addition pathway [1] [2] [3]. The reaction initiates with the protonation of the alkene double bond by hydrogen iodide, wherein the π-electrons of cyclohexene act as a nucleophile and attack the electrophilic hydrogen atom of the hydrogen iodide molecule [1]. This initial step results in the formation of a secondary carbocation intermediate and the liberation of an iodide anion.

The carbocation formation represents the rate-determining step of the mechanism [1]. Since cyclohexene is a symmetrical alkene, both carbon atoms of the double bond are equivalent, leading to the formation of a single carbocation species without regiochemical considerations. The secondary carbocation intermediate adopts a planar geometry and exhibits considerable stability due to hyperconjugation effects from adjacent carbon-hydrogen bonds.

In the subsequent step, the iodide anion acts as a nucleophile and rapidly attacks the electropositive carbocation center via an intermolecular nucleophilic addition [1] [2]. This step proceeds through a bimolecular collision mechanism, with the rate being proportional to both the carbocation and iodide concentrations. The nucleophilic attack results in the formation of the carbon-iodine sigma bond and generates iodocyclohexane as the final product.

The overall reaction exhibits second-order kinetics, being first-order with respect to both cyclohexene and hydrogen iodide concentrations [4]. The reaction rate increases significantly as the hydrogen halide electronegativity decreases, following the order hydrogen fluoride < hydrogen chloride < hydrogen bromide < hydrogen iodide [4]. This trend reflects the decreasing bond strength of the hydrogen-halogen bond, with hydrogen iodide having the weakest bond strength at 298 kilojoules per mole [4].

In Situ Hydrogen Iodide Generation via Potassium Iodide and Phosphoric Acid

The in situ generation of hydrogen iodide from potassium iodide and phosphoric acid represents a preferred synthetic approach due to the inherent instability and handling difficulties associated with pure hydrogen iodide [5] [6] [7]. This methodology was systematically developed by Stone and Shechter and has become the standard procedure for hydroiodination reactions [5].

The fundamental reaction involves the acid-base interaction between orthophosphoric acid and potassium iodide, generating hydrogen iodide and potassium dihydrogen phosphate according to the stoichiometric equation:

$$ \text{KI} + \text{H}3\text{PO}4 \rightarrow \text{HI} + \text{KH}2\text{PO}4 $$

| Reaction Parameter | Optimal Conditions | Alternative Conditions | Yield Impact |

|---|---|---|---|

| Phosphoric Acid Concentration | 95% H₃PO₄ | 85% H₃PO₄ | Lower yield |

| KI to Cyclohexene Ratio | 3:1 | 2:1 | Reduced conversion |

| Temperature | 80°C | 60-100°C | Slower reaction |

| Reaction Time | 3 hours | 1-6 hours | Incomplete conversion |

| Product Yield | 88-90% | 75-85% | Significant difference |

The mechanistic pathway involves the rapid generation of hydrogen iodide as cyclohexene is added to the reaction mixture [5]. The hydrogen iodide reacts immediately upon formation, preventing its accumulation and minimizing side reactions such as iodine formation through disproportionation. This in situ approach ensures a continuous supply of fresh hydrogen iodide while maintaining optimal reaction conditions.

The procedure demonstrates excellent reproducibility and scalability, with yields of 88-90% consistently achieved for iodocyclohexane synthesis [5]. The methodology has been successfully extended to other alkenes, including 1-hexene and 2,3-dimethyl-2-butene, yielding 2-iodohexane (94.5%) and 2,3-dimethyl-2-iodobutane (91.4%) respectively [5]. These results indicate the general applicability of the potassium iodide-phosphoric acid system for alkene hydroiodination reactions.

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative synthetic route to iodocyclohexane through the substitution of other halogens or hydroxyl groups with iodine. These methodologies offer strategic advantages in synthetic planning, particularly when cyclohexene is not readily available or when specific stereochemical outcomes are desired.

Cyclohexanol Substitution with Phosphorus Triiodide

The substitution of cyclohexanol with phosphorus triiodide represents a direct method for converting the hydroxyl functional group to an iodide [8] [9] [10]. This transformation proceeds via a nucleophilic substitution mechanism wherein phosphorus triiodide serves both as an activating agent for the hydroxyl group and as the iodine source.

The reaction mechanism involves two distinct phases: activation and substitution [9]. In the activation phase, the lone pair electrons on the oxygen atom of cyclohexanol attack the electrophilic phosphorus center of phosphorus triiodide [9]. This nucleophilic attack results in the formation of a phosphorus-oxygen bond and the displacement of an iodide anion, creating an activated cyclohexyl phosphite intermediate.

The cyclohexyl phosphite intermediate represents a significantly improved leaving group compared to the original hydroxyl functionality [9]. The phosphorus-oxygen bond exhibits considerable ionic character due to the electronegativity difference between phosphorus and oxygen, making the phosphite group an excellent leaving group for subsequent nucleophilic displacement.

The substitution phase proceeds via an SN2 mechanism, wherein the previously displaced iodide anion performs a backside attack on the carbon center bearing the phosphite leaving group [9] [8]. This backside attack results in inversion of configuration at the carbon center and formation of the carbon-iodine bond, yielding iodocyclohexane and a phosphorus-containing byproduct.

The stereochemical outcome of this transformation is particularly noteworthy. The SN2 mechanism ensures complete inversion of configuration, making this methodology valuable for preparing iodocyclohexane with defined stereochemistry from enantiomerically enriched cyclohexanol precursors [9] [8].

However, phosphorus triiodide presents significant practical challenges due to its inherent instability and tendency to decompose [10]. The compound is typically generated in situ from elemental phosphorus and iodine, requiring careful handling and immediate use. Alternative approaches involving the pre-formation of phosphorus triiodide in anhydrous solvents have been developed, but these require specialized equipment and expertise.

Chlorocyclohexane Iodination Pathways

The conversion of chlorocyclohexane to iodocyclohexane through halogen exchange represents a useful synthetic transformation, particularly in multi-step synthetic sequences where chlorocyclohexane may be more readily available or easily prepared [11]. This transformation typically employs nucleophilic substitution reactions with iodide sources under appropriate reaction conditions.

The most common approach involves treatment of chlorocyclohexane with sodium iodide or potassium iodide in polar aprotic solvents [11]. The reaction proceeds via an SN2 mechanism, with the iodide anion functioning as a nucleophile and displacing the chloride leaving group. The driving force for this transformation stems from the superior nucleophilicity of iodide compared to chloride, combined with the enhanced leaving group ability of iodide in the reverse direction.

The mechanism initiates with the approach of the iodide nucleophile toward the backside of the carbon-chlorine bond [11]. The nucleophilic attack occurs simultaneously with the departure of the chloride leaving group, maintaining the characteristic concerted nature of SN2 reactions. This mechanism ensures inversion of configuration at the carbon center, providing stereochemical predictability.

Solvent selection plays a crucial role in optimizing the halogen exchange reaction. Polar aprotic solvents such as acetone, dimethylformamide, and acetonitrile provide optimal conditions by stabilizing the charged transition state while maintaining high nucleophilicity of the iodide anion [11]. Protic solvents are generally avoided due to their ability to hydrogen bond with iodide, reducing its nucleophilicity and slowing the reaction rate.

The Finkelstein reaction represents a specific application of this halogen exchange methodology [11]. This reaction exploits the differential solubilities of halide salts to drive the equilibrium toward iodide incorporation. Sodium iodide exhibits high solubility in acetone, while sodium chloride is essentially insoluble in this solvent. As the reaction proceeds, the formed sodium chloride precipitates from solution, effectively removing it from the equilibrium and driving the reaction to completion.

The kinetics of the chlorocyclohexane to iodocyclohexane conversion follow second-order behavior, being first-order in both chlorocyclohexane and iodide concentrations [11]. Temperature elevation significantly accelerates the reaction rate, though excessive temperatures may promote elimination reactions leading to cyclohexene formation.

Novel Catalytic Approaches

Recent advances in synthetic methodology have introduced novel catalytic approaches for iodocyclohexane synthesis that offer improved efficiency, selectivity, and environmental compatibility. These methodologies represent significant departures from traditional stoichiometric approaches and provide new opportunities for sustainable chemical synthesis.

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis has emerged as a powerful methodology for facilitating reactions between reagents residing in different phases [12] [13] [14]. In the context of iodocyclohexane synthesis, phase-transfer catalytic systems enable the efficient transfer of iodide anions from aqueous phases into organic phases where they can participate in substitution reactions with organic electrophiles.

The fundamental principle of phase-transfer catalysis relies on the use of lipophilic quaternary ammonium salts or crown ethers that can solubilize ionic species in organic media [13] [14]. These catalysts function by forming ion pairs with inorganic anions, effectively transporting them across phase boundaries and making them available for reaction in the organic phase.

For iodocyclohexane synthesis, typical phase-transfer catalytic systems employ tetrabutylammonium salts or benzyltriethylammonium chloride as catalysts [13]. The aqueous phase contains potassium iodide or sodium iodide as the iodine source, while the organic phase contains the cyclohexyl substrate, typically cyclohexanol or a cyclohexyl halide.

The catalytic cycle begins with the extraction of iodide anions from the aqueous phase by the quaternary ammonium catalyst [15]. The lipophilic ammonium-iodide ion pair migrates into the organic phase, where the iodide anion exhibits enhanced nucleophilicity due to reduced solvation compared to the aqueous environment. The iodide then participates in nucleophilic substitution with the cyclohexyl substrate, generating iodocyclohexane and regenerating the catalyst for subsequent cycles.

Phase-transfer catalytic systems offer several advantages over traditional homogeneous approaches [12] [16]. The biphasic nature of the system facilitates product separation and catalyst recovery. Additionally, the use of water as a co-solvent reduces the environmental impact compared to purely organic solvent systems. The mild reaction conditions, typically ambient to moderate temperatures, minimize energy requirements and reduce the risk of substrate decomposition.

Recent developments in phase-transfer catalysis have focused on asymmetric variants using chiral quaternary ammonium salts [17]. These systems enable the preparation of enantiomerically enriched iodocyclohexane derivatives, expanding the synthetic utility of the methodology for pharmaceutical and materials applications.

Boron Triiodide-Mediated Hydroiodination

Boron triiodide has attracted attention as a versatile reagent for organic transformations due to its strong Lewis acidic character and unique reactivity profile [18] [19] [20]. In the context of iodocyclohexane synthesis, boron triiodide can facilitate hydroiodination reactions through mechanisms distinct from traditional hydrogen iodide addition.

Boron triiodide exhibits exceptional Lewis acidity, with the boron center capable of accepting electron pairs from a variety of donor molecules [18]. This property enables the activation of carbon-carbon double bonds through coordination, increasing their susceptibility to nucleophilic attack by iodide species. The resulting complexation effectively polarizes the alkene and facilitates regioselective addition reactions.

The mechanism of boron triiodide-mediated hydroiodination likely involves initial coordination of the boron center to the π-electron system of cyclohexene [19]. This coordination activates the double bond toward nucleophilic attack by one of the iodide ligands bound to boron. The resulting carbocation intermediate can then be quenched by water or other proton sources to generate the final iodocyclohexane product.

Mechanistic studies using related boron triiodide systems have revealed the importance of water as an additive for successful hydrogenation reactions [19]. The presence of water appears to facilitate the protonation steps necessary for product formation while potentially participating in the regeneration of the boron triiodide catalyst. However, excess water must be avoided to prevent hydrolysis of the boron-iodine bonds.

The boron triiodide-mediated approach offers several potential advantages over conventional methodologies [20]. The strong Lewis acidic character of boron triiodide enables reactions under mild conditions, potentially reducing energy requirements and minimizing side reactions. Additionally, the methodology may exhibit enhanced functional group tolerance compared to traditional acid-catalyzed processes.

Recent reports have described the successful use of boron triiodide for the reduction of nitroarenes using potassium borohydride as a hydride source [20] [21]. These studies suggest that boron triiodide can participate in complex redox processes, opening possibilities for tandem reaction sequences involving iodocyclohexane synthesis and subsequent functionalization.

The development of catalytic variants of boron triiodide-mediated transformations remains an active area of research. Strategies for catalyst turnover include the use of sacrificial iodine sources and the development of regenerative protocols that restore the boron-iodine bonds after each catalytic cycle [19]. These approaches hold promise for improving the atom economy and reducing the waste generation associated with boron triiodide-mediated syntheses.

| Synthesis Method | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| KI/H₃PO₄ Hydroiodination | 88-90 | 3 hours | 80 | High yield, scalable | Requires heating |

| PI₃ Substitution | 70-85 | 2-4 hours | 25-60 | Mild conditions | PI₃ instability |

| Chloride Exchange | 60-75 | 4-8 hours | 60-80 | Available substrates | Longer reaction times |

| Phase-Transfer Catalysis | 65-80 | 2-6 hours | 25-60 | Green chemistry | Lower yields |

| BI₃-Mediated | 40-70 | 1-3 hours | 25-80 | Novel mechanism | Limited studies |

The comprehensive analysis of these synthesis methodologies demonstrates the diversity of approaches available for iodocyclohexane preparation. The potassium iodide-phosphoric acid methodology remains the most reliable and high-yielding approach for large-scale synthesis [5], while emerging catalytic methods offer opportunities for improved sustainability and functional group tolerance. The selection of an appropriate methodology depends on specific synthetic requirements, including yield expectations, substrate availability, reaction scale, and environmental considerations.

Research Findings and Data Analysis

The synthesis methodologies for iodocyclohexane have been extensively investigated, yielding comprehensive datasets that illuminate the efficiency, scope, and limitations of various approaches. The hydroiodination of cyclohexene using the potassium iodide-phosphoric acid system consistently demonstrates superior performance, with yields ranging from 88-90% under optimized conditions [5]. This methodology exhibits excellent reproducibility across multiple research groups and reaction scales, establishing it as the benchmark for iodocyclohexane synthesis.

Kinetic studies reveal that the hydroiodination reaction follows second-order kinetics, with rate constants significantly influenced by temperature and acid concentration [7]. The activation energy for the transformation has been determined to be approximately 65 kilojoules per mole, indicating a moderately activated process that benefits from thermal promotion. The reaction rate increases exponentially with temperature, following Arrhenius behavior across the investigated temperature range of 60-100°C.

Comparative analysis of halogen exchange methodologies reveals significant variations in efficiency and practicality [8] [9]. Phosphorus triiodide substitution of cyclohexanol achieves yields of 70-85% when properly executed, but the inherent instability of phosphorus triiodide presents substantial handling challenges. The chlorocyclohexane iodination pathway typically yields 60-75% of product, with reaction times extending 4-8 hours due to the moderate nucleophilicity of iodide in the employed solvent systems.

Phase-transfer catalytic approaches demonstrate yields of 65-80% under optimized conditions, with the added benefit of improved environmental compatibility [12] [13]. The reaction efficiency depends critically on catalyst selection, with tetrabutylammonium-based catalysts generally outperforming crown ether systems for this specific transformation. Mass transfer limitations can impact reaction rates in biphasic systems, requiring careful optimization of stirring conditions and interfacial area.

Emerging boron triiodide-mediated methodologies show promising preliminary results, with yields of 40-70% reported in initial studies [19] [20]. However, these approaches require further mechanistic investigation and optimization to achieve competitiveness with established methodologies. The unique reactivity profile of boron triiodide suggests potential for enhanced functional group tolerance and novel synthetic applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant